molecular formula C9H12ClNO2S B1381653 2-[(4-Aminophenyl)sulfanyl]propanoic acid hydrochloride CAS No. 1803584-33-9

2-[(4-Aminophenyl)sulfanyl]propanoic acid hydrochloride

Cat. No.: B1381653
CAS No.: 1803584-33-9
M. Wt: 233.72 g/mol
InChI Key: NVBJTDTXZPWIBZ-UHFFFAOYSA-N
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Description

“2-[(4-Aminophenyl)sulfanyl]propanoic acid hydrochloride” is a chemical compound with the CAS Number: 1803584-33-9 . It has a molecular weight of 233.72 . The compound is in powder form and is typically stored at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is “2-((4-aminophenyl)thio)propanoic acid hydrochloride” and its InChI code is "1S/C9H11NO2S.ClH/c1-6(9(11)12)13-8-4-2-7(10)3-5-8;/h2-6H,10H2,1H3,(H,11,12);1H" . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a powder and is typically stored at room temperature . The compound’s molecular weight is 233.72 .

Scientific Research Applications

Synthesis of Optically Active Compounds

  • The compound has been used in the synthesis of optically active 1,4-thiazane-3-carboxylic acid, demonstrating its utility in creating enantiomerically pure substances, vital for various applications in medicinal and synthetic chemistry (Shiraiwa et al., 1998).

Development of Stereoisomers

  • It has been instrumental in the synthesis of four stereoisomers of 2-amino-3-[(1, 2-dicarboxyethyl)sulfanyl]propanoic acid, showcasing the compound's role in exploring stereochemical diversity (Shiraiwa et al., 1998).

Potential Antileukotrienic Agents

  • It has been used in synthesizing potential antileukotrienic drugs, highlighting its relevance in the development of new therapeutic agents (Jampílek et al., 2004).

Use in Solid Phase Peptide Synthesis

  • Its derivatives have been employed as linkers in solid phase peptide synthesis, indicating its utility in peptide and protein engineering (Erlandsson & Undén, 2006).

Designing Antimelanoma Agents

  • The compound has been used in designing bifunctional antimelanoma agents, underscoring its potential in cancer therapy (Ruzza et al., 2009).

Catalysis in Organic Synthesis

  • Derivatives have been used as recyclable catalysts in organic synthesis reactions, demonstrating its applicability in sustainable and efficient chemical processes (Tayebi et al., 2011).

Immunobiological Activity

  • Its derivatives have shown promise in immunostimulatory and immunomodulatory applications, highlighting its potential in immunology and therapy (Doláková et al., 2005).

Drug Synthesis and Analysis

  • The compound has been employed in the synthesis and structural analysis of various drugs, indicating its role in drug development and pharmaceutical research (Kumarasinghe et al., 2009).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-(4-aminophenyl)sulfanylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S.ClH/c1-6(9(11)12)13-8-4-2-7(10)3-5-8;/h2-6H,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBJTDTXZPWIBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803584-33-9
Record name Propanoic acid, 2-[(4-aminophenyl)thio]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803584-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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